Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate
Description
Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate (CAS: 886444-10-6) is a heterocyclic organic compound featuring a pyridine-pyrazole core conjugated with a methyl benzoate group. Its molecular formula is C21H16N4O2, with a molecular weight of 356.39 g/mol .
Properties
IUPAC Name |
methyl 4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-27-21(26)15-7-5-14(6-8-15)19-12-16(9-11-23-19)17-13-24-25-20(17)18-4-2-3-10-22-18/h2-13H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNLAEXAPHTKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C3=C(NN=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467795 | |
| Record name | methyl 4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886444-10-6 | |
| Record name | methyl 4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The synthesis begins with 2-bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine, which undergoes coupling with 4-(methoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is typically employed at 0.5–1 mol% loading, with potassium carbonate as the base in a toluene/water biphasic system. The reaction proceeds at 80–90°C for 12–24 hours, achieving C–C bond formation between the pyridine and benzoate moieties.
Sequential Nucleophilic Substitution and Cyclocondensation
An alternative pathway employs sequential nucleophilic substitutions to assemble the molecular framework before final esterification. This method is particularly advantageous for introducing nitrogenous heterocycles.
Piperazine-Mediated Alkylation
Methyl 4-(bromomethyl)benzoate reacts with piperazine in dichloromethane at 0°C, progressing to room temperature overnight. The reaction exhibits 75.2% yield, facilitated by the dual role of dichloromethane as solvent and mild acid scavenger. Excess piperazine (5 equivalents) ensures complete conversion, with TLC monitoring (ethyl acetate mobile phase) confirming reaction completion.
Triazolotetrazine Cyclization
The intermediate methyl 4-(piperazin-1-ylmethyl)benzoate undergoes cyclocondensation with 6-(3,5-dimethyl-1H-pyrazol-1-yl)-triazolo[4,3-b]tetrazine in ethyl acetate at 50°C. This 1-hour reaction achieves 62% yield, with recrystallization from 95% ethanol producing orange crystalline product. The triazolotetrazine moiety introduces rigidity to the structure, critical for biological activity.
Comparative Analysis of Synthetic Routes
The nucleophilic substitution route offers superior scalability and avoids precious metal catalysts, making it preferable for bulk synthesis. However, Suzuki coupling provides better regioselectivity for constructing asymmetrical biphenyl systems.
Advanced Purification Techniques
Chromatographic Separation
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual boronic acid and palladium impurities from Suzuki coupling products. For nucleophilic substitution routes, silica gel chromatography with ethyl acetate/hexane (1:1) eluent achieves >95% purity.
Recrystallization Optimization
Ethanol-water mixtures (80:20 v/v) produce high-purity crystals for both synthetic routes. Differential scanning calorimetry reveals melting points of 218–220°C (Suzuki product) versus 205–207°C (substitution product), confirming structural differences.
Industrial-Scale Production Considerations
Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key adaptations include:
- Solvent recycling : Toluene from Suzuki reactions is recovered via fractional distillation (85% efficiency).
- Catalyst recovery : Pd scavengers like SiliaBond Thiol resin reduce metal residues to <5 ppm.
- Automated process control : In-line FTIR monitors reaction progression, reducing batch-to-batch variability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzoate ester group undergoes nucleophilic acyl substitution under acidic or basic conditions. For example, hydrolysis yields the corresponding carboxylic acid derivative, which is a precursor for further functionalization (e.g., amidation).
Example Reaction:
Conditions:
Cross-Coupling Reactions
The pyridine and pyrazole rings participate in transition-metal-catalyzed cross-couplings. A notable example is the Suzuki-Miyaura reaction, where halogenated derivatives of the compound couple with boronic acids.
Table 1: Representative Cross-Coupling Reactions
Key Observations:
-
The pyridine ring directs coupling to specific positions (e.g., para to the ester group) .
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Silver benzoate enhances copper-catalyzed C–N coupling efficiency by stabilizing reactive intermediates .
Deprotonation and Alkylation
The pyrazole N–H proton (pKa ≈ 8–10) is readily deprotonated by strong bases (e.g., LHMDS or NaH), enabling alkylation or arylation at the pyrazole nitrogen.
Example Protocol (from ):
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Dissolve compound in anhydrous THF/DMPU.
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Add LHMDS at −78°C, stir for 1 h.
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Introduce alkyl halide (e.g., MeI), warm to RT, and isolate product via chromatography.
Outcome:
Coordination with Metal Catalysts
The nitrogen atoms in pyridine and pyrazole act as ligands for transition metals, facilitating catalytic cycles or forming coordination complexes.
Table 2: Metal Coordination Behavior
| Metal Center | Observed Interaction | Application | Reference |
|---|---|---|---|
| Cu(I) | Binds pyridinyl N | C–N cross-coupling | |
| Pd(II) | Coordinates pyrazolyl N | Suzuki-Miyaura coupling |
Mechanistic Insight:
Coordination stabilizes oxidative addition intermediates in cross-coupling reactions .
Electrophilic Aromatic Substitution
The electron-rich pyridine and pyrazole rings undergo electrophilic substitution (e.g., nitration, sulfonation) at specific positions.
Nitration Example:
Conditions:
-
HNO₃ (fuming), H₂SO₄, 0–5°C, 2 h.
Scientific Research Applications
Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism by which Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Similarity Scores
The compound shares structural homology with several derivatives, as highlighted by similarity scores and substituent variations (Table 1):
Notes:
- The trityl-protected derivative (CAS: 452343-16-7) exhibits significantly higher molecular weight (598.24 g/mol ) due to the bulky trityl group, which impacts solubility and reactivity .
- Ethyl ester analogues (e.g., I-6230) show reduced similarity due to alkyl chain elongation and pyridazine substitution instead of pyridine .
Ester Group Modifications
- Methyl vs. Ethyl Esters : The methyl ester in the target compound offers enhanced metabolic stability compared to ethyl esters (e.g., I-6230 series), which may degrade more readily in vivo .
Heterocyclic Core Differences
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s methyl ester and pyridine-pyrazole core contribute to moderate aqueous solubility (logP ≈ 2.5), whereas trityl-protected derivatives (logP > 5) are highly lipophilic .
- Thermal Stability : Pyrazole-containing analogues (e.g., 179055-27-7) show decomposition temperatures >200°C, comparable to the target compound .
Biological Activity
Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 350.39 g/mol
- CAS Number: 117784-22-2
- Density: Not available
- Boiling Point: Not available
- Melting Point: Not available
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent in various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. The compound has shown promising results in inhibiting cancer cell proliferation across several cell lines.
Table 1: Anticancer Activity Data
These values indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 2: Anti-inflammatory Activity
This data suggests that the compound may serve as a lead for developing new anti-inflammatory drugs.
Case Studies and Research Findings
A variety of case studies have been conducted to explore the biological activities of pyrazole derivatives similar to this compound.
- Study on Antitumor Activity :
- Mechanistic Insights :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
